Acid Blue 161

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

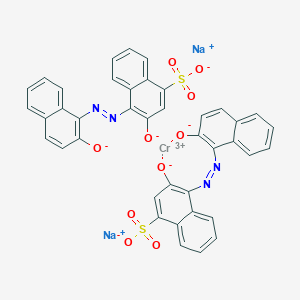

Acid Blue 161 is a complex organometallic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the diazotization of anthranilic acid followed by coupling with resorcinol. The resulting product is then further coupled with diazotized 5-aminonaphthalene-1-sulfonic acid and chelated with chromium(3+) . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes continuous monitoring and adjustment of reaction parameters to maintain product quality .

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the oxidation state of chromium, affecting the compound’s stability and reactivity.

Substitution: Substitution reactions can occur at the sulfonate or diazenyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different chromate species, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Applications De Recherche Scientifique

This compound has several scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in staining techniques for biological samples due to its vibrant color properties.

Medicine: Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways.

Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials

Mécanisme D'action

The mechanism of action of this compound involves its interaction with molecular targets through its diazenyl and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and reactivity. The chromium(3+) ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acid Blue 193: Another chromium-based dye with similar color properties.

Disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate: A compound with a similar structure but different substituents.

Uniqueness

What sets Acid Blue 161 apart is its unique combination of diazenyl and sulfonate groups, which provide distinct color properties and reactivity. The presence of chromium(3+) further enhances its stability and versatility in various applications .

Propriétés

Numéro CAS |

12392-64-2 |

|---|---|

Formule moléculaire |

C40H22CrN4Na2O10S2- |

Poids moléculaire |

880.7 g/mol |

Nom IUPAC |

disodium;chromium(3+);3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/2C20H14N2O5S.Cr.2Na/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2*1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-6 |

Clé InChI |

LCZPIYCNOWJWPQ-UHFFFAOYSA-H |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |

Key on ui other cas no. |

12392-64-2 |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

19154-31-5 (Parent) |

Synonymes |

Acid Blue 193 Acid Blue 193, disodium salt Acid Blue 193, trisodium salt |

Origine du produit |

United States |

Q1: What is the basic structure of a disazo dye?

A1: Disazo dyes are characterized by the presence of two azo groups (-N=N-) in their molecular structure. These azo groups are typically linked to aromatic rings, which contribute to the dye's color.

Q2: Can you provide the molecular formula and weight of Acid Blue 161?

A2: this compound has the molecular formula C30H16CrN4Na2O8S2 and a molecular weight of 710.57 g/mol.

Q3: What spectroscopic techniques are used to characterize disazo dyes like this compound?

A3: Researchers commonly utilize techniques like UV-Vis spectroscopy, IR spectroscopy, and NMR (1H and 13C) to elucidate the structure of these dyes. [, , , , , ] UV-Vis spectroscopy helps determine the wavelengths of maximum absorption, providing insights into color properties. IR spectroscopy reveals information about functional groups present in the molecule. NMR spectroscopy provides detailed insights into the arrangement of atoms within the molecule.

Q4: How does the structure of a disazo dye influence its solubility?

A4: The presence of specific substituents greatly influences the solubility of disazo dyes. For instance, introducing perfluorobutyl groups enhances solubility in liquid crystal solvents. [] The type of ester group (monoesterdisazo, diesterdisazo, or trisazo) also affects solubility. []

Q5: What are the key factors affecting the stability of disazo dyes?

A5: Factors such as light exposure, pH, temperature, and the presence of oxidizing or reducing agents can influence dye stability. Researchers have explored incorporating specific chemical groups to enhance stability. [, , , , ] For example, the introduction of electron-withdrawing groups in the coupler component of disazo dyes can lead to increased light fastness. []

Q6: What are the common applications of disazo dyes?

A6: Disazo dyes, including this compound, find applications in various industries, including: * Textiles: Dyeing natural and synthetic fibers like polyester, nylon, silk, and cotton. [, , ] * Inks: Used in printing inks for various applications. [, ] * Plastics: Coloration of polymers, although their use has declined due to concerns about toxicity at high temperatures. [] * Liquid Crystal Displays: Certain disazo dyes with high order parameters are used in guest-host liquid crystal displays. [, ]

Q7: How does the structure of a disazo dye affect its color properties?

A7: The specific arrangement of aromatic rings, substituents, and the azo groups themselves influence the wavelengths of light absorbed by the dye molecule, thus dictating its color. For example, electron-donating groups tend to shift the absorption maximum towards longer wavelengths (bathochromic shift), resulting in deeper colors. [, , ]

Q8: What are the environmental concerns associated with disazo dyes?

A8: The release of disazo dyes into water bodies poses a significant environmental concern due to their potential toxicity and persistence. [, ] Researchers are actively exploring effective methods for the degradation of these dyes in wastewater, including advanced oxidation processes and biodegradation using fungi. [, ]

Q9: What methods are being investigated for the degradation of disazo dyes in wastewater?

A9: Various advanced oxidation processes, such as the use of UV light-activated TiO2-based photocatalysts and Fenton's reagent (H2O2/Fe2+), have shown promise in degrading disazo dyes in aqueous solutions. [, ] Additionally, the use of white rot fungi is being explored for biodegradation of these dyes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.